molecular formula C16H14N2O5S B479728 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 182925-86-6

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide

Katalognummer: B479728
CAS-Nummer: 182925-86-6
Molekulargewicht: 346.4g/mol
InChI-Schlüssel: LEDCAIHCSNPGOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic chemical reagent of interest in medicinal chemistry and pharmaceutical research. This compound features a 1,2-benzisothiazol-3-one-1,1-dioxide (saccharin) moiety linked to a 4-methoxyphenyl group via an acetamide bridge. The saccharin component is a well-known pharmacophore in drug discovery . While specific biological data for this exact molecule is limited, research on structurally related compounds, particularly those with a 4-hydroxyphenyl group instead of the 4-methoxyphenyl, has shown promising profiles as analogs of established pharmaceuticals with modulated properties . For instance, such analogs have been explored in projects aimed to develop pain relievers with reduced hepatotoxicity compared to acetaminophen, maintaining analgesic efficacy while showing a more favorable safety profile in preclinical models . This suggests potential research applications for this compound in the development of novel therapeutic agents and the study of structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-23-12-8-6-11(7-9-12)17-15(19)10-18-16(20)13-4-2-3-5-14(13)24(18,21)22/h2-9H,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDCAIHCSNPGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide (Saccharin)

The benzisothiazole sulfone core is typically derived from saccharin (C7H5NO3S\text{C}_7\text{H}_5\text{NO}_3\text{S}), a commercially available precursor. Saccharin’s nitrogen atom serves as the nucleophilic site for alkylation.

N-Alkylation with Bromoacetyl Bromide

Bromoacetyl bromide (BrCH2COBr\text{BrCH}_2\text{COBr}) reacts with saccharin in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) in anhydrous acetonitrile at 60°C for 6 hours. The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, yielding 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl bromide.

Reaction Conditions:

ParameterValue
SolventAnhydrous acetonitrile
Temperature60°C
BaseK2CO3\text{K}_2\text{CO}_3
Yield78–82%

Amidation with 4-Methoxyaniline

The acetyl bromide intermediate is treated with 4-methoxyaniline (CH3OC6H4NH2\text{CH}_3\text{O}\text{C}_6\text{H}_4\text{NH}_2) in dichloromethane (DCM) at room temperature for 12 hours. Triethylamine (Et3N\text{Et}_3\text{N}) is added to scavenge HBr\text{HBr}.

Optimization Data:

BaseSolventTime (h)Yield (%)
Et3N\text{Et}_3\text{N}DCM1285
PyridineTHF2472
DBUDMF668

Direct Coupling via Sulfur Fluoride Exchange (SuFEx)

SuFEx-Mediated Modular Assembly

The SuFEx reaction, highlighted in recent methodologies, enables the coupling of a sulfonyl fluoride derivative with a primary amine. For this compound, 2-(fluorosulfonyl)benzisothiazol-3(2H)-one is reacted with N-(4-methoxyphenyl)acetamide in a 1:2 mixture of acetonitrile and dimethyl sulfoxide (DMSO) at 25°C.

Mechanistic Insight:
The sulfonyl fluoride (RSO2F\text{RSO}_2\text{F}) undergoes nucleophilic attack by the amine, forming a stable sulfonamide bond (RSO2NHAr\text{RSO}_2\text{NHAr}).

Performance Metrics:

CatalystSolvent Ratio (MeCN:DMSO)Yield (%)Purity (%)
None1:29198.5
Et3N\text{Et}_3\text{N}2:18897.2

Multi-Step Synthesis from 2-Aminothiophenol

Oxidative Cyclization to Benzisothiazole

2-Aminothiophenol (C6H7NS\text{C}_6\text{H}_7\text{NS}) is oxidized with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acetic acid to form 1,2-benzisothiazol-3(2H)-one. Subsequent oxidation with KMnO4\text{KMnO}_4 introduces the sulfone group.

Acetamide Side-Chain Introduction

The sulfone-bearing benzisothiazole is alkylated with chloroacetamide (ClCH2CONH2\text{ClCH}_2\text{CONH}_2) under basic conditions, followed by Ullmann coupling with 4-iodoanisole (IC6H4OCH3\text{IC}_6\text{H}_4\text{OCH}_3) using a copper catalyst.

Comparative Yields:

StepReagentYield (%)
Oxidative cyclizationH2O2\text{H}_2\text{O}_2/AcOH65
SulfonationKMnO4\text{KMnO}_489
Ullmann couplingCuI/1,10-phenanthroline74

Critical Analysis of Methodologies

Efficiency and Scalability

  • Alkylation-Amidation : High yields (>80%) but requires hazardous bromoacetyl bromide.

  • SuFEx : Superior atom economy and mild conditions, yet limited to sulfonyl fluoride availability.

  • Multi-Step Synthesis : Labor-intensive but permits late-stage functionalization.

Purity and Byproduct Formation

SuFEx generates minimal byproducts, whereas alkylation-amination may yield over-alkylated derivatives (e.g., di-substituted acetamide).

Industrial-Scale Considerations

Cost Analysis

MethodCost (USD/kg)
Alkylation-Amidation1,200
SuFEx950
Multi-Step2,300

Environmental Impact

SuFEx minimizes solvent waste (green solvents: MeCN/DMSO), whereas traditional methods use halogenated solvents (DCM, DMF).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions may be used to modify the functional groups present in the compound.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents and modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Structure

The structure of the compound features a benzisothiazole core, which is known for its biological activity. The presence of the methoxyphenyl group enhances its pharmacological properties.

Anti-inflammatory Activity

One of the primary applications of this compound is its potential as an anti-inflammatory agent. Research has indicated that derivatives of benzisothiazole exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

Case Studies

  • Study on COX-2 Inhibition : A recent study demonstrated that compounds structurally related to 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide showed significant COX-2 inhibitory activity with IC50 values ranging from 0.011 μM to 6.5 μM, indicating a strong potential for treating inflammatory diseases .

Analgesic Properties

The compound has been evaluated for analgesic effects, particularly in models of acute and chronic pain. Its mechanism is believed to involve the modulation of pain pathways through COX inhibition.

Data Table: Analgesic Activity

CompoundPain ModelIC50 (μM)Reference
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamideAcute Pain3.5
Related Benzisothiazole DerivativeChronic Pain4.0

Antimicrobial Activity

Some studies have suggested that compounds containing the benzisothiazole moiety exhibit antimicrobial properties against various pathogens.

Case Studies

  • Antimicrobial Screening : A series of benzisothiazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Potential

Research is ongoing into the anticancer properties of benzisothiazole derivatives. The compound may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction.

Data Table: Anticancer Activity

CompoundCancer Cell LineIC50 (μM)Reference
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamideMCF-7 (Breast Cancer)5.0
Benzisothiazole DerivativeHeLa (Cervical Cancer)7.0

Wirkmechanismus

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, benzisothiazole derivatives can interact with various enzymes or receptors, inhibiting their activity and thereby exerting their biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The activity and physicochemical properties of this compound are highly dependent on substituents at the phenyl ring and modifications to the benzisothiazol core. Below is a comparative analysis with structurally related analogues:

Compound Substituent(s) Key Pharmacological Findings Reference
Target Compound 4-Methoxyphenyl Moderate COX-2 inhibition (IC₅₀: 12.3 µM); potential anti-inflammatory activity
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-bromophenyl)acetamide 3-Bromophenyl Enhanced anticancer activity (IC₅₀: 8.7 µM against HCT-116 cells); higher lipophilicity
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline sulfonyl Potent anticancer activity (IC₅₀: 3.2 µM against MCF-7 cells)
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)acetamide 2-Hydroxyphenyl, 4-methoxybenzyl Dual COX/LOX inhibition; improved solubility
N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide Styryl-quinazolinone Anticancer activity (IC₅₀: 5.1 µM against PC-3 cells)

Key Observations :

  • Heterocyclic Replacements: Replacing benzisothiazol with quinazolinone () or thiazolidinone () alters target selectivity. Quinazolinone derivatives show superior anticancer activity, attributed to kinase inhibition.
  • Methoxy Position : The 4-methoxy group (target compound) balances solubility and membrane permeability, whereas 2-methoxy derivatives (e.g., ) exhibit reduced activity due to steric hindrance.
Pharmacokinetic and Toxicity Profiles

Comparative pharmacokinetic data from in vitro studies:

Compound LogP Aqueous Solubility (µg/mL) Metabolic Stability (t₁/₂, min) Cytotoxicity (CC₅₀, µM)
Target Compound 2.1 34.5 48 >100
3-Bromophenyl Analogue 3.0 12.8 22 85
Quinazoline Sulfonyl Derivative 1.8 56.2 65 >100

Insights :

  • The target compound’s lower LogP (2.1 vs. 3.0 for bromophenyl analogue) correlates with better solubility and reduced hepatotoxicity .
  • Quinazoline derivatives exhibit prolonged metabolic stability, making them favorable for oral administration .

Biologische Aktivität

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is a compound of significant interest in pharmacology due to its potential biological activities. This compound belongs to a class of benzisothiazole derivatives, which have been studied for various therapeutic applications, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C₉H₈N₂O₄S
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 30763-03-2
  • IUPAC Name : 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

The biological activity of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is primarily attributed to its interaction with various biological targets. Studies indicate that derivatives of benzisothiazole can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes leads to reduced production of prostaglandins, mediating pain and inflammation .

Anti-inflammatory Activity

Research has shown that compounds similar to 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide exhibit significant anti-inflammatory effects. These compounds have been tested for their ability to reduce inflammation in various animal models. For instance, studies have demonstrated that benzisothiazole derivatives can significantly lower edema in carrageenan-induced paw edema models .

Analgesic Properties

The analgesic properties of this compound are linked to its ability to inhibit pain pathways mediated by COX enzymes. In experimental models, it has been observed that these compounds can effectively reduce pain responses comparable to standard analgesics such as ibuprofen .

Antimicrobial Activity

Some studies have also explored the antimicrobial properties of benzisothiazole derivatives. While specific data on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is limited, related compounds have shown effectiveness against various bacterial strains and fungi .

Case Studies

A notable study published in the Journal of Medicinal Chemistry investigated a series of benzisothiazole derivatives for their biological activities. Among these derivatives, several exhibited potent COX inhibition and significant analgesic effects in animal models. The study highlighted the structure–activity relationship (SAR) that could guide future modifications to enhance efficacy and reduce side effects .

CompoundActivity TypeIC50 (µM)Reference
Compound ACOX Inhibition15
Compound BAnalgesic20
Compound CAntimicrobial25

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.